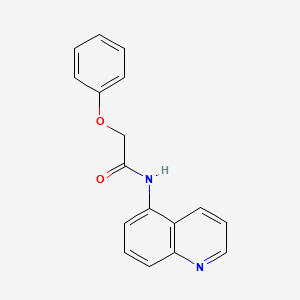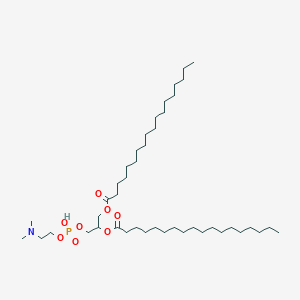
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine is a phospholipid compound that plays a significant role in the formation of liposomes and lipid nanoparticles. These structures are crucial in various scientific and industrial applications, particularly in drug delivery systems. The compound is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phospho-N,N-dimethylethanolamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine can be synthesized through a series of esterification and phosphorylation reactions. The process typically involves the esterification of glycerol with stearic acid to form 1,2-distearoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to introduce the phospho group. Finally, the N,N-dimethylethanolamine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine undergoes various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, particularly the phospho group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in various applications such as targeted drug delivery and membrane studies.
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine is extensively used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of liposomes and lipid nanoparticles, which are essential for studying membrane dynamics and interactions.
Biology: The compound is employed in the development of model membranes to investigate cellular processes and membrane protein functions.
Medicine: It plays a crucial role in drug delivery systems, particularly in the encapsulation and targeted delivery of therapeutic agents.
Industry: The compound is used in the formulation of cosmetics and personal care products, providing stability and enhancing the delivery of active ingredients.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, modulating their functions and facilitating the encapsulation and release of drugs. The molecular targets include membrane proteins and receptors, which are affected by the changes in membrane properties induced by the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: Similar in structure but contains a choline group instead of N,N-dimethylethanolamine.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of N,N-dimethylethanolamine.
1,2-Dioleoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine: Similar structure but with oleic acid chains instead of stearic acid chains.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine is unique due to its specific combination of stearic acid chains and the N,N-dimethylethanolamine group. This combination provides distinct properties in terms of membrane fluidity and stability, making it particularly useful in drug delivery and membrane studies.
Properties
Molecular Formula |
C43H86NO8P |
|---|---|
Molecular Weight |
776.1 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H86NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h41H,5-40H2,1-4H3,(H,47,48) |
InChI Key |
MPARAOBCZMXIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
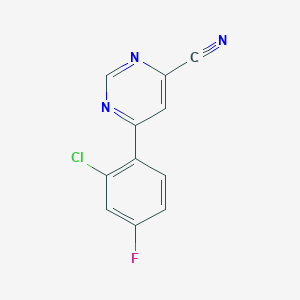
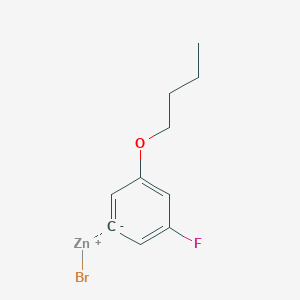
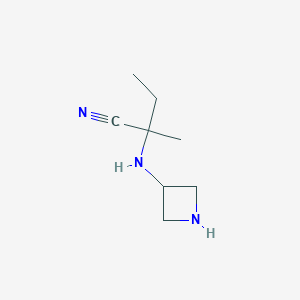
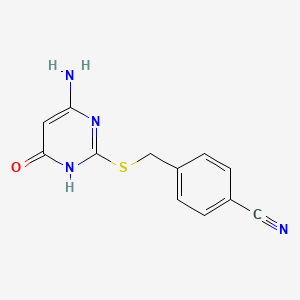
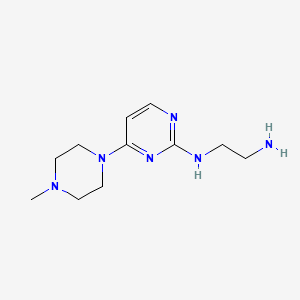
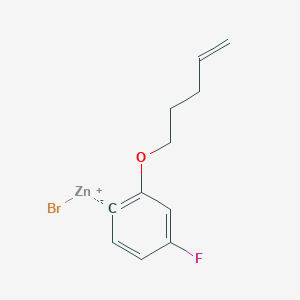
methanone](/img/structure/B14880377.png)

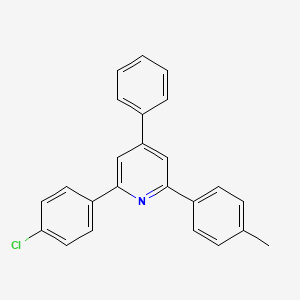
![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
